molecular formula C10H14N2O2 B082432 1,4-Bis(isocyanatomethyl)cyclohexane CAS No. 10347-54-3

1,4-Bis(isocyanatomethyl)cyclohexane

Cat. No. B082432
CAS RN: 10347-54-3
M. Wt: 194.23 g/mol
InChI Key: ROHUXHMNZLHBSF-UHFFFAOYSA-N
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Description

Synthesis Analysis

Although direct synthesis details of "1,4-Bis(isocyanatomethyl)cyclohexane" were not found, related compounds and methodologies provide insight into potential synthetic routes. For instance, 1,1-Bis(aminomethyl)cyclohexane condenses with formaldehyde, leading to polymer formation that, upon heating, isomerizes to a nonacyclic compound, indicating a method for creating complex cyclohexane derivatives through condensation reactions (Suissa, Romming, & Dale, 1997).

Molecular Structure Analysis

The molecular structures of related cyclohexane derivatives emphasize the importance of interactions such as C–H⋯N and π⋯π in determining the crystal packing and stability of these compounds. These interactions contribute significantly to the molecular conformation and structural integrity of cyclohexane derivatives (Lai, Mohr, & Tiekink, 2006).

Chemical Reactions and Properties

The reactions involving cyclohexane derivatives, such as the cyclopolymerization of bis(2-propenyl)dimethylsilane, demonstrate the versatility and reactivity of cyclohexane-based compounds. Such reactions are pivotal in producing highly stereoregular polymers, indicating the potential reactivity of "1,4-Bis(isocyanatomethyl)cyclohexane" in similar polymerization or cross-linking processes (Crawford & Sita, 2014).

Physical Properties Analysis

Research on similar cyclohexane derivatives highlights their excellent solubility and thermal stability. For example, polymers derived from cyclohexane structures exhibit good solubility in polar organic solvents, high glass transition temperatures, and stable thermal degradation temperatures, suggesting that "1,4-Bis(isocyanatomethyl)cyclohexane" may possess similar desirable physical properties (Yang, Hsiao, & Yang, 1999).

Chemical Properties Analysis

The introduction of specific functional groups into the cyclohexane ring can significantly alter the chemical properties of the derivative. For instance, the synthesis and characterization of cyanate ester-epoxy-bismaleimide matrices indicate that modifications like cyanate ester incorporation improve the material's thermal and mechanical properties, suggesting the potential for "1,4-Bis(isocyanatomethyl)cyclohexane" to be used in advanced material applications (Dinakaran, Alagar, & Ravichandran, 2004).

Scientific Research Applications

  • Synthesis of High-Performance Polyurethane Elastomers : "1,4-Bis(isocyanatomethyl)cyclohexane" is used to develop novel cycloaliphatic diisocyanate-based PUEs, which exhibit superior properties such as higher elasticity, improved heat resistance, and good light stability compared to existing diisocyanate-based PUEs. This is attributed to the symmetric structure of "1,4-Bis(isocyanatomethyl)cyclohexane," which allows for better crystallization of the hard segment chains and formation of hydrogen bonds in PUEs (Yamasaki et al., 2017).

  • Improvement in Mechanical Properties of PUEs : "1,4-Bis(isocyanatomethyl)cyclohexane" synthesized PUEs show significantly better mechanical properties due to the well-organized hard segment domains, facilitated by the high symmetry of the molecule. Its lack of aromatic moieties also enhances the color stability of the resulting PUEs (Nozaki et al., 2017).

  • Applications in Polymer Synthesis : The compound has been utilized in various polymer syntheses, demonstrating its versatility in creating materials with desirable properties. For instance, it's involved in the creation of polymers with specific mechanical and thermal characteristics (Rahmawati et al., 2018).

Safety And Hazards

1,4-Bis(isocyanatomethyl)cyclohexane is harmful if swallowed and fatal if inhaled . It is advised to handle it in a well-ventilated place and wear suitable protective clothing . Avoid contact with skin and eyes, and avoid formation of dust and aerosols .

Future Directions

A new aliphatic diisocyanate, trans-1,4-hydrogenated xylylene diisocyanate (trans-1,4-H6XDI), has been developed and commercialized by Mitsui Chemical . This new aliphatic diisocyanate has a very compact, linear, and symmetrical structure which results in ultra-high-performance properties . In particular, the resilience and tear strength are superior or comparable to other ultra-high-performance elastomers based on para-phenylene diisocyanate (PPDI) and o-tolidine diisocyanate (TODI) .

properties

IUPAC Name

1,4-bis(isocyanatomethyl)cyclohexane
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InChI

InChI=1S/C10H14N2O2/c13-7-11-5-9-1-2-10(4-3-9)6-12-8-14/h9-10H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ROHUXHMNZLHBSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CN=C=O)CN=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H14N2O2
Record name 1,4-BIS(METHYLISOCYANATE)CYCLOHEXANE
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DSSTOX Substance ID

DTXSID2065046, DTXSID601031501
Record name 1,4-Bis(isocyanatomethyl)cyclohexane
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Record name Cyclohexane, 1,​4-​bis(isocyanatomethyl​)​-​, trans-
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Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

1,4-Bis(isocyanatomethyl)cyclohexane

CAS RN

10347-54-3, 98458-83-4
Record name 1,4-BIS(METHYLISOCYANATE)CYCLOHEXANE
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Record name 1,4-Bis(isocyanatomethyl)cyclohexane
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Record name Cyclohexane, 1,4-bis(isocyanatomethyl)-
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Record name Cyclohexane, 1,4-bis(isocyanatomethyl)-
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Record name 1,4-Bis(isocyanatomethyl)cyclohexane
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Record name Cyclohexane, 1,​4-​bis(isocyanatomethyl​)​-​, trans-
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Record name 1,4-bis(isocyanatomethyl)cyclohexane
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Record name trans-1,4-bis(isocyanatomethyl)cyclohexane
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Synthesis routes and methods I

Procedure details

As a raw material, 1,4-bis(aminomethyl)cyclohexane (manufactured by Mitsubishi Gas Chemical Company, Inc.) having a trans-isomer/cis-isomer ratio of 93/7 determined by 13C-NMR was used to perform cold/hot two-stage phosgenation method under normal pressure. Specifically, a stirring rod, a thermometer, a phosgene inlet tube, a dropping funnel, and a condenser tube were attached to a flask, and the flask was charged with 400 parts by mass of ortho dichlorobenzene. While the flask was cooled with cold water, the temperature in the flask was lowered to 10° C. or below, and 280 parts by mass of phosgene was introduced thereinto from the phosgene inlet tube. The dropping funnel was charged with a mixed solution of 100 parts by mass of 1,4-bis(aminomethyl)cyclohexane and 500 parts by mass of ortho dichlorobenzene, and the mixed solution was added into the flask over 30 minutes. During this time, the temperature in the flask was maintained at 30° C. or below. After completion of the addition, a white slurry-like liquid was formed in the flask. Again, the reaction temperature was increased to 150° C. with introducing phosgene, and the reaction was continued at 150° C. for 5 hours. The reaction solution in the flask became a pale-brown transparent liquid. After completion of the reaction, nitrogen gas was introduced at a temperature of 100 to 150° C. at a flow rate of 10 L/hour for degassing. The ortho dichlorobenzene solvent was distilled away under reduced pressure and a fraction having a boiling point of 138 to 140° C./0.7 KPa was further sampled by vacuum distillation. Thus, 123 parts by mass (90% yield) of 1,4-bis(isocyanatomethyl)cyclohexane was obtained in the form of a colorless and transparent liquid. The resulting 1,4-bis(isocyanatomethyl)cyclohexane had a purity, which was determined by gas chromatography, of 99.9%, a hue of 5 in APHA, and a trans-isomer/cis-isomer ratio, which was determined by 13C-NMR, of 93/7. Hereinafter, 1,4-bis(isocyanatomethyl)cyclohexane having a trans-isomer/cis-isomer ratio of 93/7 is referred to as “BIC93”.
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Synthesis routes and methods II

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1,3-bis-(isocyanato-methyl)-cyclohexane (H6XDI) isophorone-di-isocyanate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
53
Citations
R Xie, D Bhattacharjee… - Journal of applied …, 2009 - Wiley Online Library
Most polyurethane elastomers in the market place are based on aromatic isocyanates. This is partially due to the higher cost of aliphatic isocyanates compared with aromatic …
Number of citations: 30 onlinelibrary.wiley.com
K Kojio, S Nozaki, A Takahara… - Elastomers and …, 2019 - papersearch.net
Polyurethane elastomers (PUEs) were synthesized using trans-1,4-bis(isocyanatomethyl) cyclohexane (1,4- H6XDI), poly(oxytetramethylene) glycol, 1,4-butanediol (BD), and 1,1,1-…
Number of citations: 4 papersearch.net
S Nozaki, S Masuda, K Kamitani, K Kojio… - …, 2017 - ACS Publications
Polyurethane elastomers (PUEs) containing trans-1,4-bis(isocyanatomethyl)cyclohexane (1,4-H 6 XDI) have been synthesized by polymerizing 1,4-H 6 XDI with poly(oxytetramethylene…
Number of citations: 76 pubs.acs.org
S Yamasaki, H Morita, G Kuwamura… - Nihon Reoroji …, 2017 - researchgate.net
We have developed and commercialized novel polyurethane (PU) with high elasticity and durability based on a cycloaliphatic diisocyanate controlled the stereoisomer structure. The …
Number of citations: 5 www.researchgate.net
S Yamasaki, G Kuwamura, H Morita… - Nihon Reoroji …, 2017 - jstage.jst.go.jp
Trans-1, 4-bis (isocyanatomethyl) cyclohexane (1, 4-H6XDI) has been newly developed as a novel cycloaliphatic diisocyanate with a high symmetric chemical structure. The PUEs were …
Number of citations: 4 www.jstage.jst.go.jp
R Rahmawati, S Nozaki, K Kojio, A Takahara… - Polymer Journal, 2019 - nature.com
Polythiourethane (PTU) and polyurethane (PU) elastomers were prepared from poly(oxytetramethylene) glycol, 1,4-bis(isocyanatomethyl) cyclohexane and a dithiol or diol chain …
Number of citations: 35 www.nature.com
K Kojio, S Nozaki, A Takahara, S Yamasaki - Journal of Polymer Research, 2020 - Springer
Hard segments of polyurethanes (PUs) are generally formed from diisocyanate and diol. Diol can be replaced with triol and thiol. These chemical structures of hard segments strongly …
Number of citations: 63 link.springer.com
K Kojio, C Nagano, S Masuda… - APS March Meeting …, 2019 - ui.adsabs.harvard.edu
Polymer materials possess a hierarchical structure such as orientation, conformation, crystal structure, microdomain structure, and so on. When external stimulus is applied to polymers, …
Number of citations: 2 ui.adsabs.harvard.edu
R Rahmawati, S Masuda, CH Cheng, C Nagano… - …, 2019 - ACS Publications
The deformation behavior of polythiourethane (PTU) elastomers was investigated using in situ small-angle X-ray scattering (SAXS), wide-angle X-ray diffraction (WAXD), and X-ray …
Number of citations: 29 pubs.acs.org
EC BLOCKED - danickspecialties.com
[57] ARSTRACT This invention describes a coating composition and method for producing such composition wherein the composition includes an E-caprolactam blocked poly-…
Number of citations: 0 danickspecialties.com

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